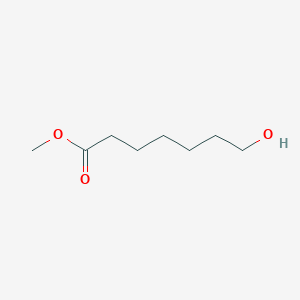![molecular formula C22H22N4O2 B2862651 N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide CAS No. 2034434-05-2](/img/structure/B2862651.png)
N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a bipyridine moiety and a cyclopentyloxy group, which contribute to its distinctive chemical behavior and biological activity.
作用机制
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Mode of Action
The compound interacts with its target, NNMT, by inhibiting its function . NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . By inhibiting NNMT, the compound can potentially regulate the methylation potential and the degradation of nicotinamide .
Biochemical Pathways
The inhibition of NNMT affects the Nicotinate and Nicotinamide metabolism pathway . This pathway is involved in the metabolism of cofactors and vitamins, including the biosynthesis of NAD and the degradation of nicotine . By inhibiting NNMT, the compound can potentially influence these biochemical pathways and their downstream effects.
Pharmacokinetics
Related compounds such as nicotinamide mononucleotide (nmn) have been shown to be safe and effectively metabolized in healthy adults . NMN can significantly increase blood NAD+ levels, suggesting a potential impact on bioavailability .
Result of Action
Related compounds such as nmn have been shown to exert neuroprotective effects on photoreceptors after retinal detachment and oxidative injury . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide may have similar effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability and decomposition of related compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bipyridine derivative, followed by the introduction of the nicotinamide moiety and the cyclopentyloxy group. Key steps include:
Bipyridine Derivative Preparation: The synthesis begins with the functionalization of bipyridine, often through halogenation or metal-catalyzed coupling reactions.
Nicotinamide Core Formation: The nicotinamide core is introduced via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Cyclopentyloxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
相似化合物的比较
Similar Compounds
Nicotinamide: A simpler analog with a well-known role in cellular metabolism and as a precursor for NAD+ synthesis.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are commonly used as ligands in coordination chemistry.
Cyclopentyloxy Substituted Compounds: Molecules featuring the cyclopentyloxy group, which can influence solubility and bioavailability.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both bipyridine and nicotinamide moieties allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-5-6-21(25-15-18)28-19-3-1-2-4-19)26-14-16-7-12-24-20(13-16)17-8-10-23-11-9-17/h5-13,15,19H,1-4,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXJCCPLEJCLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
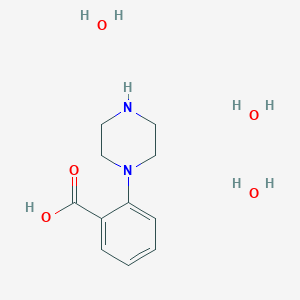
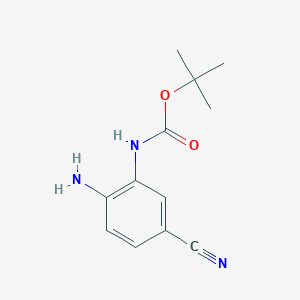
![(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid](/img/structure/B2862570.png)
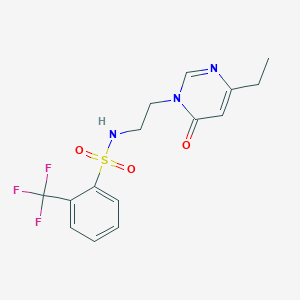
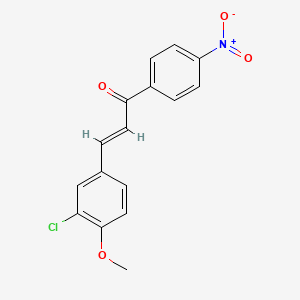
![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
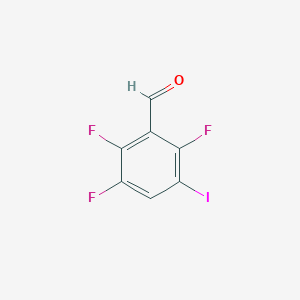
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)
![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)
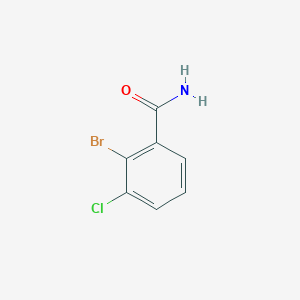
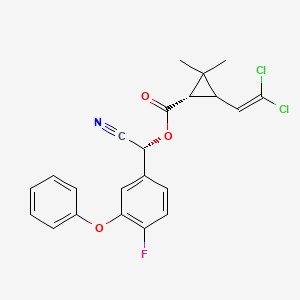
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
